Cas no 220589-37-7 (Fluticasone Dimer Impurity (~90%))

Fluticasone Dimer Impurity (~90%) 化学的及び物理的性質
名前と識別子
-
- Fluticasone Propionate RC E
- Androsta-1,4-diene-17- carboxylic acid, 6,9-difluoro-11, 17-dihydroxy-16-methyl-3-oxo-, (6α,11β,16α,17α)-6,9-difluoro- ...
- FLUTICASONE DIMER IMPURITY
- Fluticasone Propionate Impurity G
- Fluticasone Dimer Impurity (~90%)
-
Fluticasone Dimer Impurity (~90%) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F599520-0.5mg |
Fluticasone Dimer Impurity (~90%) |
220589-37-7 | 0.5mg |
$ 385.00 | 2022-06-04 | ||
TRC | F599520-10mg |
Fluticasone Dimer Impurity (~90%) |
220589-37-7 | 10mg |
$ 5723.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-489901-0.5 mg |
Fluticasone Dimer Impurity, |
220589-37-7 | 0.5 mg |
¥4,813.00 | 2023-07-11 | ||
A2B Chem LLC | AB74267-10mg |
Fluticasone Dimer Impurity |
220589-37-7 | 95% | 10mg |
$9813.00 | 2024-04-20 | |
Aaron | AR003RBB-10mg |
Fluticasone Dimer Impurity |
220589-37-7 | 95% | 10mg |
$1516.00 | 2025-02-13 | |
Aaron | AR003RBB-5mg |
Fluticasone Dimer Impurity |
220589-37-7 | 95% | 5mg |
$955.00 | 2025-02-13 | |
eNovation Chemicals LLC | Y1263074-10mg |
Fluticasone Dimer Impurity |
220589-37-7 | 95% | 10mg |
$1600 | 2025-02-19 | |
eNovation Chemicals LLC | Y1263074-5mg |
Fluticasone Dimer Impurity |
220589-37-7 | 95% | 5mg |
$1120 | 2024-06-07 | |
eNovation Chemicals LLC | Y1263074-1mg |
Fluticasone Dimer Impurity |
220589-37-7 | 95% | 1mg |
$365 | 2024-06-07 | |
eNovation Chemicals LLC | Y1263074-10mg |
Fluticasone Dimer Impurity |
220589-37-7 | 95% | 10mg |
$1775 | 2024-06-07 |
Fluticasone Dimer Impurity (~90%) 関連文献
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
Fluticasone Dimer Impurity (~90%)に関する追加情報
Fluticasone Dimer Impurity (~90%) - CAS No. 220589-37-7
Fluticasone Dimer Impurity (~90%), with the CAS number 220589-37-7, is a significant compound in the field of pharmaceutical research and development. This impurity is a dimeric form of fluticasone, a widely used corticosteroid known for its potent anti-inflammatory and immunosuppressive properties. Understanding the characteristics and implications of this impurity is crucial for ensuring the safety and efficacy of fluticasone-based medications.
Chemical Structure and Properties: Fluticasone Dimer Impurity (~90%) is characterized by its molecular formula, which is a combination of two fluticasone molecules. The exact structure of this dimer has been the subject of extensive research, with recent studies focusing on its stability and reactivity under various conditions. The compound exhibits a high degree of structural complexity, which can influence its behavior in pharmaceutical formulations. Its molecular weight and solubility properties are also critical factors in determining its suitability for use in drug development.
Pharmaceutical Relevance: In the context of pharmaceutical research, fluticasone dimer impurities are of particular interest due to their potential impact on drug efficacy and patient safety. Recent studies have shown that even trace amounts of these impurities can affect the pharmacokinetics and pharmacodynamics of fluticasone-based drugs. For instance, a study published in the Journal of Pharmaceutical Sciences highlighted that the presence of fluticasone dimer impurities can alter the drug's bioavailability and distribution, potentially leading to suboptimal therapeutic outcomes.
Clinical Implications: The clinical implications of fluticasone dimer impurities are significant. In respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD), where fluticasone is commonly prescribed, the presence of these impurities can influence disease management. Research has indicated that patients receiving medications with higher levels of fluticasone dimer impurities may experience reduced symptom control and an increased risk of adverse effects. Therefore, stringent quality control measures are essential to minimize the presence of these impurities in final drug products.
Regulatory Considerations: Regulatory bodies such as the FDA and EMA have stringent guidelines for the detection and quantification of impurities in pharmaceutical products. Advanced analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are commonly employed to ensure compliance with these regulations. Recent advancements in analytical methods have improved the sensitivity and accuracy of detecting fluticasone dimer impurities, enabling better quality control in drug manufacturing processes.
Research Trends: Ongoing research in this area is focused on developing more efficient methods for synthesizing fluticasone with minimal impurities. Novel synthetic routes and purification techniques are being explored to enhance the purity of the final product. Additionally, there is growing interest in understanding the mechanisms by which fluticasone dimer impurities form during synthesis and storage. This knowledge can inform better manufacturing practices and improve the overall quality of fluticasone-based medications.
Conclusion: Fluticasone Dimer Impurity (~90%), with CAS number 220589-37-7, plays a critical role in pharmaceutical research and development. Its impact on drug efficacy, patient safety, and regulatory compliance underscores the importance of rigorous quality control measures. As research continues to advance, new insights into this compound will further enhance our ability to develop safe and effective fluticasone-based therapies.
220589-37-7 (Fluticasone Dimer Impurity (~90%)) 関連製品
- 73205-13-7(Ticabesone Propionate)
- 105613-90-9(1,2-Dihydro Fluticasone Propionate)
- 80474-24-4(Fluticasone Acetate)
- 80474-14-2(Fluticasone propionate)
- 1093258-28-6(Fluticasone Propionate-d5)
- 2228200-49-3(5-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-1,2-oxazole-4-carboxylic acid)
- 1343329-92-9(N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine)
- 2172598-39-7(1-(butan-2-yl)-4-(chloromethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole)
- 1249300-32-0((5-fluoro-2-methoxyphenyl)-thiophen-2-ylmethanol)
- 1823472-00-9(1-Propanone, 1-(2-amino-4-bromo-5-chlorophenyl)-)




